molecular formula C10H8N2OS B2715689 1-[2-(2-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone CAS No. 383147-02-2

1-[2-(2-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone

Cat. No.: B2715689
CAS No.: 383147-02-2
M. Wt: 204.25
InChI Key: UCSRGSZNLJYPSP-UHFFFAOYSA-N
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Description

Pyridines and thiazoles are both types of heterocyclic compounds, which are organic compounds that contain a ring structure containing at least one atom that is not carbon . Pyridines have a six-membered ring with one nitrogen atom and five carbon atoms . Thiazoles, on the other hand, have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of pyridines and thiazoles can involve a variety of methods. For instance, pyridines can be synthesized through the condensation of acetaldehyde and ammonia . Thiazoles can be synthesized from α-haloketones and thioamides .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by their cyclic ring structures. Pyridines have a planar, aromatic ring, while thiazoles have a non-aromatic ring .


Chemical Reactions Analysis

Pyridines and thiazoles can undergo a variety of chemical reactions due to the presence of the nitrogen atom in the ring. For example, pyridines can act as bases and nucleophiles, participating in reactions such as alkylation, acylation, and N-oxidation . Thiazoles can undergo reactions such as alkylation, acylation, and halogenation .


Physical and Chemical Properties Analysis

Pyridines are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . Thiazoles have similar solubility properties .

Scientific Research Applications

Antiviral and Antimicrobial Applications

  • Research on thiazole derivatives, including structures similar to 1-[2-(2-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone, has demonstrated significant antiviral activities. For example, compounds synthesized from thiazole derivatives showed cytotoxicity, anti-HSV1, and anti-HAV-MBB activity (Attaby et al., 2006). Additionally, antimicrobial activity has been observed in compounds such as 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, indicating their potential in combating microbial infections (Salimon et al., 2011).

Antifungal and Antibacterial Properties

  • Novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties have shown moderate inhibitory activity against Gibberella zeae, a fungal pathogen, highlighting their antifungal potential (Liu et al., 2012).

Antitumor Activities

  • Thiazolo[3,2-a]benzimidazole derivatives, with a structure closely related to the query compound, have been found to possess potent immunosuppressive activity against macrophages and T-lymphocytes. Certain compounds from this class were identified as significant inhibitors of LPS-stimulated NO generation and demonstrated strong cytotoxicity against various cancer cell lines, suggesting their utility as multipotent compounds with promising biological activities (Abdel‐Aziz et al., 2011).

DNA Binding and Nuclease Activity

  • Cu(II) complexes of tridentate ligands, incorporating pyridine and thiazole moieties, have shown good DNA binding propensity and demonstrated activity in cleaving supercoiled DNA. These complexes exhibited low toxicity for different cancer cell lines, indicating their potential in therapeutic applications (Kumar et al., 2012).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structures and the presence of other functional groups. For example, some pyridine and thiazole derivatives have been found to have antimicrobial, antifungal, and antitumor activities .

Safety and Hazards

Like all chemicals, pyridines and thiazoles should be handled with care. They can cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

Future research in this area could focus on developing new synthesis methods for these compounds, studying their reactivity and mechanisms of action, and exploring their potential applications in areas such as medicine and materials science .

Properties

IUPAC Name

1-(2-pyridin-2-yl-1,3-thiazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c1-7(13)9-6-12-10(14-9)8-4-2-3-5-11-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSRGSZNLJYPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320641
Record name 1-(2-pyridin-2-yl-1,3-thiazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820376
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

383147-02-2
Record name 1-(2-pyridin-2-yl-1,3-thiazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound prepared in Example 357 (2.5 g) was dissolved in 80 mL of dichloromethane and manganese (IV) oxide (21 g) was added stirred overnight at room temperature. The reaction mixture was filtered through a plug of Celite (trade mark), washed with dichloromethane, and concentrated under reduced pressure to afford the title compound (2.35 g) having the following physical data. 1H NMR (CDCl3): δ 8.64 (d, J=4.5 Hz, 1H), 8.39 (s, 1H), 8.22 (d, J=7.9 Hz, 1H), 7.83 (m, 1H), 7.39 (m, 1H), 2.62 (s, 3H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
catalyst
Reaction Step Two

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